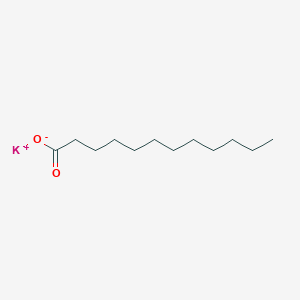

Potassium laurate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10124-65-9 |

|---|---|

Molecular Formula |

C12H24KO2 |

Molecular Weight |

239.42 g/mol |

IUPAC Name |

potassium;dodecanoate |

InChI |

InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |

InChI Key |

OGGBYDPEZJVNHM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)[O-].[K+] |

Isomeric SMILES |

CCCCCCCCCCCC(=O)[O-].[K+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.[K] |

Other CAS No. |

10124-65-9 67701-09-1 |

physical_description |

Liquid |

Pictograms |

Irritant |

Related CAS |

143-07-7 (Parent) |

Synonyms |

dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |

Origin of Product |

United States |

Foundational & Exploratory

Potassium laurate synthesis from lauric acid protocol

An In-depth Technical Guide to the Synthesis of Potassium Laurate from Lauric Acid

This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis of this compound from lauric acid.

Introduction

This compound, the potassium salt of lauric acid (dodecanoic acid), is an anionic surfactant and a key component in the formulation of various personal care and pharmaceutical products.[1] Its amphiphilic nature, with a 12-carbon hydrophobic tail and a hydrophilic carboxylate head, allows it to act as an effective emulsifier, cleansing agent, and stabilizer. The synthesis from lauric acid is a fundamental acid-base neutralization reaction, commonly referred to as saponification. This document provides a detailed protocol for this synthesis, summarizes key experimental parameters, and outlines methods for the characterization of the final product. The reaction is a neutralization process where the carboxylic acid group of lauric acid reacts with potassium hydroxide to form this compound and water.[2][3]

The chemical equation for this reaction is:

C₁₂H₂₄O₂ (Lauric Acid) + KOH (Potassium Hydroxide) → C₁₂H₂₃KO₂ (this compound) + H₂O (Water)[3]

Experimental Protocols

The synthesis of this compound is primarily achieved through the direct reaction of lauric acid with potassium hydroxide.[4][5] The following protocols detail methodologies found in the scientific literature.

Protocol 1: General Aqueous Synthesis

This method utilizes water as the solvent and is a common laboratory-scale procedure.

-

Materials:

-

Lauric Acid (C₁₂H₂₄O₂)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

-

Equipment:

-

Reaction flask equipped with a reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

-

Procedure:

-

In a reaction flask, dissolve 14.4 g of lauric acid in 100 mL of deionized water.[2]

-

In a separate beaker, carefully dissolve 17.6 g of potassium hydroxide in a minimal amount of deionized water. Caution: This process is exothermic.

-

Slowly add the potassium hydroxide solution to the lauric acid solution with continuous stirring.

-

Heat the reaction mixture to a temperature between 80-85°C.[2] Other sources suggest a broader range of 60-80°C.[2]

-

Maintain the reaction at this temperature for 4-6 hours under constant stirring to ensure the reaction goes to completion.[2] Some protocols suggest a longer duration of 6-8 hours.[4] Monitoring the pH can be used to ensure complete neutralization of the lauric acid.[2]

-

After the reaction period, allow the mixture to cool to room temperature.

-

This compound may precipitate upon cooling. Additional water can be added to aid in the precipitation process.[2]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[2]

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials or impurities.

-

Dry the purified this compound in a vacuum oven.[4]

-

Protocol 2: Synthesis with Recrystallization for Higher Purity

For applications requiring high purity, a recrystallization step is recommended.

-

Materials:

-

Lauric Acid

-

Potassium Hydroxide

-

Aqueous solution

-

Benzene-methanol mixture for recrystallization

-

-

Procedure:

-

Synthesize crude this compound by refluxing equimolar amounts of lauric acid and potassium hydroxide in an aqueous solution for 6-8 hours using a water bath.[4]

-

Purify the crude product by recrystallization using a benzene-methanol mixture.[4]

-

Dry the purified crystals under reduced pressure.[4]

-

The purity of the final product can be verified by its melting point.[4]

-

Data Presentation

The table below summarizes the quantitative data and various reaction conditions for the synthesis of this compound as described in the literature.

| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Recrystallization) |

| Lauric Acid | 14.4 g | Equivalent amounts with KOH |

| Potassium Hydroxide | 17.6 g | Equivalent amounts with Lauric Acid |

| Solvent | 100 mL Deionized Water | Aqueous solution; Benzene-Methanol for recrystallization |

| Temperature | 80-85°C (or 60-80°C)[2] | Reflux on a water bath[4] |

| Reaction Time | 4-6 hours[2] | 6-8 hours[4] |

| Purification Method | Washing with cold water[2] | Recrystallization[4] |

| Reported Yield | Not explicitly stated | A yield of 82.5% has been reported for a this compound synthesis route. |

Characterization of this compound

To ensure the successful synthesis and purity of this compound, several analytical techniques can be employed.

-

Melting Point: The melting point of the purified product can be determined and compared with the literature value of 43.8°C.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the formation of this compound. The IR spectrum of the product should show the disappearance of the broad O-H stretch of the carboxylic acid in lauric acid and the appearance of a characteristic absorption band for the carboxylate group (COO⁻) around 1560–1540 cm⁻¹.[2] The absorption bands corresponding to the aliphatic C-H stretches will remain.[3]

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Caption: Chemical equation for this compound synthesis.

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Molecular Self-Assembly of Potassium Laurate in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular self-assembly of potassium laurate in aqueous solutions. This compound (C₁₂H₂₃KO₂), the potassium salt of lauric acid, is an anionic surfactant that serves as a valuable model system for studying the fundamental principles of self-assembly. Its behavior in water is critical for a wide range of applications, from detergency and emulsification to its use as an excipient in pharmaceutical formulations. This guide details the thermodynamic principles governing micellization, quantitative data on its assembly characteristics, and detailed experimental protocols for its characterization.

The Fundamentals of this compound Self-Assembly

This compound is an amphiphilic molecule, possessing a hydrophilic carboxylate head group (-COO⁻K⁺) and a hydrophobic 12-carbon alkyl tail. In aqueous environments, these molecules exhibit unique behavior to minimize the unfavorable interaction between the hydrophobic tails and water molecules. This phenomenon, known as the hydrophobic effect, is the primary driving force for self-assembly.

At low concentrations, this compound exists as individual monomers dispersed in the solution. As the concentration increases, the surfactant monomers begin to adsorb at the air-water interface, reducing the surface tension of the water. Upon reaching a specific concentration, known as the Critical Micelle Concentration (CMC) , the monomers spontaneously aggregate in the bulk solution to form organized structures called micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form a charged corona at the micelle-water interface. This process of micelle formation is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.

Quantitative Data on this compound Self-Assembly

The self-assembly of this compound can be characterized by several key parameters. The following tables summarize available quantitative data. It is important to note that specific values can be influenced by experimental conditions such as temperature, pH, and the presence of electrolytes.

| Parameter | Value | Temperature (°C) | Method | Reference |

| Critical Micelle Concentration (CMC) | 8.0 mM (0.008 mol/L) | 23 | Z-Scan | [2] |

| Typically increases with temperature | Various | Conductivity, Surface Tension | [3][4] |

| Parameter | Estimated Value | Notes | Reference |

| Aggregation Number (N) | 55 - 70 | This is an approximation based on data for sodium laurate micelles. The aggregation number represents the average number of surfactant monomers in a single micelle. | [1] |

| Micelle Shape | Spherical | At concentrations close to the CMC, this compound micelles are generally considered to be spherical. At higher concentrations, transitions to other shapes like ellipsoidal or cylindrical micelles can occur. | [5] |

Thermodynamics of Micellization

The process of micellization is governed by fundamental thermodynamic principles. The spontaneity of micelle formation is determined by the change in Gibbs free energy (ΔG°mic).

The standard Gibbs free energy of micellization can be calculated using the following equation:

ΔG°mic = RT ln(CMC)

where R is the universal gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction.

The Gibbs free energy change is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:

ΔG°mic = ΔH°mic - TΔS°mic

For the micellization of ionic surfactants like this compound, the enthalpy change (ΔH°mic) is often small and can be endothermic or exothermic, while the entropy change (ΔS°mic) is typically large and positive. This indicates that the process is entropically driven, primarily due to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, leading to an overall increase in the entropy of the system.[1]

While specific thermodynamic data for this compound is sparse in the readily available literature, the following table provides data for the closely related surfactant, potassium lauryl sulfate (KDS), to illustrate the typical temperature dependence of these parameters.

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| 303 | -29.5 | -1.5 | 28.0 |

| 308 | -30.0 | -2.0 | 28.0 |

| 313 | -30.5 | -2.5 | 28.0 |

| 318 | -31.0 | -3.0 | 28.0 |

Data is for Potassium Lauryl Sulfate (KDS) and is illustrative for this compound.[6][7]

Experimental Protocols for Characterization

Several experimental techniques can be employed to study the self-assembly of this compound. Below are detailed protocols for key methods.

Determination of CMC by Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly added monomers form micelles, which have a lower mobility than free ions due to their larger size and the binding of counter-ions. The CMC is determined as the point of intersection of the two linear regions in a plot of conductivity versus concentration.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Conductivity meter with a conductivity cell

-

Thermostated water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation:

-

Prepare a concentrated stock solution of this compound in deionized water (e.g., 50 mM).

-

Prepare a series of dilutions of the stock solution with deionized water to cover a concentration range below and above the expected CMC (e.g., from 1 mM to 20 mM).

-

-

Instrument Calibration:

-

Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride (KCl) solutions.

-

-

Measurement:

-

Place a known volume of each diluted this compound solution into a beaker with a small stir bar.

-

Immerse the conductivity cell in the solution, ensuring it is free of air bubbles.

-

Allow the solution to equilibrate to the desired temperature in the thermostated water bath.

-

Record the conductivity reading once it stabilizes.

-

Repeat the measurement for all prepared solutions, starting from the most dilute to the most concentrated to minimize cross-contamination.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the this compound concentration (C).

-

Identify the two linear regions in the plot, one below the CMC and one above.

-

Perform a linear regression for each region to obtain two equations of the form y = mx + c.

-

The CMC is the concentration at which the two lines intersect.

-

Determination of CMC by Surface Tension Measurement

The surface tension of a surfactant solution decreases as the concentration increases up to the CMC. Above the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the concentration at which the surface tension plot shows a distinct break.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Thermostated sample stage

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a series of this compound solutions in deionized water with concentrations spanning the expected CMC.

-

-

Instrument Setup:

-

Set up and calibrate the surface tensiometer according to the manufacturer's guidelines. Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming) before each measurement.

-

-

Measurement:

-

Place a sample of the this compound solution in the sample vessel and allow it to reach thermal equilibrium.

-

Measure the surface tension of the solution.

-

Thoroughly clean the sample vessel and the ring/plate between measurements.

-

Measure the surface tension for each of the prepared solutions.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will show a region of decreasing surface tension followed by a plateau.

-

The CMC is determined from the intersection of the two linear portions of the curve.

-

Visualizations of Self-Assembly and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Process of micelle formation with increasing surfactant concentration.

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. tsijournals.com [tsijournals.com]

Determining the Critical Micelle Concentration of Potassium Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental determination of the critical micelle concentration (CMC) of potassium laurate, an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the principles and experimental protocols for the most common and reliable methods for CMC determination, presents a compilation of reported CMC values, and illustrates the experimental workflows using logical diagrams.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a threshold is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This concentration is defined as the critical micelle concentration (CMC).[1]

Below the CMC, surfactant molecules exist predominantly as monomers in the bulk solution and at the air-water interface.[2] Above the CMC, the addition of more surfactant leads to the formation of more micelles, while the monomer concentration remains relatively constant.[2] The formation of micelles is a dynamic equilibrium process and is accompanied by abrupt changes in several physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1][3] The determination of the CMC is crucial for understanding and optimizing the performance of surfactants in various applications.

This compound (the potassium salt of lauric acid) is a classic example of an anionic surfactant. Its CMC is a key parameter for its use in formulations, as it dictates the onset of its solubilizing, emulsifying, and detergent properties.

Experimental Methodologies for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. The most common methods rely on detecting the sharp change in a physical property of the surfactant solution as a function of its concentration.

Conductometry

Principle: This method is suitable for ionic surfactants like this compound. Below the CMC, the specific conductivity of the solution increases almost linearly with the concentration of the surfactant, as it dissociates into ions (potassium and laurate ions). Above the CMC, the rate of increase in conductivity with concentration decreases.[4] This is because the newly formed micelles are larger and less mobile than the individual ions, and a fraction of the counter-ions (K+) become associated with the micellar surface, reducing the total number of effective charge carriers.[1][4] The CMC is determined from the break point in the plot of specific conductivity versus concentration.[4]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 0.1 M) in deionized water.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations of this compound, spanning a range below and above the expected CMC.

-

Conductivity Measurement:

-

Data Analysis:

Tensiometry (Surface Tension Method)

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant because the addition of more surfactant leads to the formation of micelles in the bulk solution rather than further populating the interface.[7][8] The CMC is identified as the concentration at which the surface tension plateaus.[7]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of this compound solutions of different concentrations in deionized water.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.[7]

-

Ensure the platinum ring or plate is thoroughly cleaned before each measurement to avoid contamination.

-

-

Data Analysis:

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment.[9] Pyrene has a low solubility in water but is readily solubilized within the hydrophobic core of micelles.[9] In a polar environment (water), the emission spectrum of pyrene shows distinct vibronic peaks. When pyrene is incorporated into the nonpolar interior of a micelle, the relative intensities of these peaks change.[2] Specifically, the ratio of the intensity of the first peak (I1) to the third peak (I3) is sensitive to the local polarity. This I1/I3 ratio decreases as pyrene moves from the aqueous phase to the hydrophobic micellar core.[2] The CMC is determined by plotting the I1/I3 ratio against the surfactant concentration and identifying the point of sharp change.[9]

Experimental Protocol:

-

Preparation of Probe Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Preparation of Surfactant Solutions with Probe: Prepare a series of this compound solutions with varying concentrations. To each solution, add a small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The organic solvent should be allowed to evaporate.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer at a constant temperature. The excitation wavelength for pyrene is typically around 335 nm.[10]

-

Measure the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each sample.

-

Plot the I1/I3 ratio as a function of the this compound concentration.

-

The plot will show a sigmoidal decrease. The CMC is often taken as the concentration at the midpoint of this transition.[2]

-

Quantitative Data Summary

The CMC of this compound can vary depending on the experimental conditions, such as temperature and the presence of electrolytes. The following table summarizes some reported CMC values for this compound determined by different methods.

| Experimental Method | Temperature (°C) | CMC (mol/L) | Reference |

| Spectral Behavior of Pinacyanol Chloride | 25.8 | 2.3 - 2.4 x 10⁻² | [11] |

| Z-Scan Technique | 23 | 0.008 | [12] |

| Not Specified | Not Specified | 5.5 x 10⁻³ g/dm³ (~2.3 x 10⁻⁵ M) | [13] |

| Capillary Electrophoresis | 25 | 30 x 10⁻³ | [14] |

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining the CMC of this compound.

Caption: Workflow for CMC determination of this compound by conductometry.

Caption: Workflow for CMC determination of this compound by tensiometry.

Caption: Workflow for CMC determination of this compound by fluorescence spectroscopy.

Conclusion

The determination of the critical micelle concentration of this compound is a fundamental aspect of characterizing its behavior in aqueous solutions. This guide has outlined the theoretical underpinnings and provided detailed experimental protocols for three robust methods: conductometry, tensiometry, and fluorescence spectroscopy. The choice of method may depend on the available equipment and the specific requirements of the research. Accurate determination of the CMC is essential for the effective application of this compound in various fields, including pharmaceuticals, where it can act as a solubilizing agent for poorly water-soluble drugs.

References

- 1. Virtual Labs [csc-iiith.vlabs.ac.in]

- 2. agilent.com [agilent.com]

- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 4. justagriculture.in [justagriculture.in]

- 5. scribd.com [scribd.com]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. scribd.com [scribd.com]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Amphiphilic Structure and Function of Potassium Laurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium laurate (C₁₂H₂₃KO₂), the potassium salt of lauric acid, is an anionic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals and drug delivery. Its amphiphilic nature, characterized by a hydrophilic carboxylate head group and a hydrophobic 12-carbon alkyl tail, drives its self-assembly in aqueous solutions to form micelles and other supramolecular structures. This guide provides a comprehensive technical overview of the core principles governing the structure-function relationship of this compound. It delves into its physicochemical properties, details key experimental protocols for its characterization, and explores its applications, particularly in the formulation of advanced drug delivery systems.

Introduction

Surfactants are fundamental components in a myriad of applications due to their ability to alter interfacial properties. Among these, this compound stands out for its biocompatibility and well-defined physicochemical characteristics. As a salt of a naturally occurring fatty acid, it is often employed in cosmetics, food products, and increasingly, in pharmaceutical formulations as an emulsifier, stabilizer, and solubilizing agent.[1][2] Understanding the principles of its self-assembly and its behavior in solution is paramount for its effective utilization in research and drug development.

Amphiphilic Structure of this compound

The defining characteristic of this compound is its amphiphilic structure, which consists of two distinct moieties:

-

A Hydrophilic Head: The carboxylate group (-COO⁻) in conjunction with the potassium counter-ion (K⁺) constitutes the polar, water-soluble head. This group readily interacts with water molecules through ion-dipole interactions.

-

A Hydrophobic Tail: The 12-carbon lauryl chain (CH₃(CH₂)₁₀-) forms the nonpolar, water-insoluble tail. This hydrocarbon chain is repelled by water and seeks to minimize its contact with the aqueous environment.[2]

This dual nature is the primary driver for the spontaneous self-assembly of this compound molecules in aqueous solutions, a process governed by the hydrophobic effect.

Physicochemical Properties and Data Presentation

The functional properties of this compound are dictated by its behavior in solution, which can be quantified by several key parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Chemical Formula | C₁₂H₂₃KO₂ | - | [3] |

| Molar Mass | 238.41 g/mol | - | [3] |

| Appearance | White to off-white powder or crystalline solid | Standard | [2] |

| Solubility | Soluble in water | Standard | [3] |

| Critical Micelle Concentration (CMC) | 0.008 M | 23 °C (296.15 K) | [4] |

| Krafft Temperature (Tₖ) | < 0 °C (273 K) | Aqueous solution | [1] |

| Aggregation Number (of Sodium Laurate) | 55 - 70 | - | [1] |

Surface Tension

The presence of this compound significantly reduces the surface tension of water. As the concentration of this compound increases, the surface becomes populated with surfactant molecules, leading to a decrease in surface tension until the Critical Micelle Concentration (CMC) is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Table 2: Surface Tension of Aqueous this compound Solutions

| Concentration (Relative to CMC) | Surface Tension (mN/m) |

| 0 | ~72 |

| Approaching CMC | Decreasing |

| At and Above CMC | ~25-30 |

Note: The values in Table 2 are generalized based on typical surfactant behavior and the provided surface tension isotherm for this compound.[5] The exact values can vary with temperature and purity.

Self-Assembly and Micellization

The process of micellization is a cornerstone of this compound's function. Below the CMC, this compound molecules exist as monomers in solution and at the air-water interface. Once the concentration surpasses the CMC, these monomers spontaneously aggregate to form micelles.[4] In these structures, the hydrophobic lauryl tails are sequestered in the core, away from water, while the hydrophilic carboxylate heads form a charged outer shell that interacts with the surrounding aqueous environment. This self-assembly is a dynamic equilibrium, with monomers constantly exchanging with micelles.

Function and Applications in Drug Development

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations.

-

Emulsification: this compound is an effective emulsifying agent, enabling the formation of stable oil-in-water (o/w) emulsions. The surfactant molecules orient themselves at the oil-water interface, reducing the interfacial tension and preventing the coalescence of oil droplets. This is crucial for the formulation of creams, lotions, and other biphasic drug delivery systems.

-

Solubilization: The hydrophobic core of this compound micelles can encapsulate poorly water-soluble drug molecules. This significantly enhances the apparent solubility of such drugs in aqueous media, thereby improving their bioavailability.

-

Stabilization of Nanoformulations: In the burgeoning field of nanotechnology, this compound is used to stabilize nanoemulsions and nanoparticles. The charged surface of the micelles provides electrostatic repulsion, preventing aggregation and ensuring the stability of the formulation.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly with concentration due to the presence of individual ions. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counter-ions. The CMC is determined from the break in the plot of conductivity versus concentration.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations of this compound, ensuring that the concentration range brackets the expected CMC.

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard KCl solutions.

-

Measure the conductivity of each prepared this compound solution at a constant temperature (e.g., 25 °C).

-

Ensure the conductivity probe is thoroughly rinsed with deionized water and then with the sample solution before each measurement.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes.

-

Determine the intersection point of the two extrapolated linear portions. The concentration at this intersection point is the CMC.

-

Characterization of Micelles by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound at a concentration significantly above its CMC (e.g., 10x CMC) in a suitable buffer or deionized water.

-

Filter the solution through a fine-pore syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Set the DLS instrument to the desired temperature and allow it to equilibrate.

-

Input the correct solvent viscosity and refractive index for the experimental conditions.

-

-

Measurement:

-

Place the cuvette in the DLS instrument.

-

Perform the measurement, collecting data for a sufficient duration to obtain a stable correlation function.

-

-

Data Analysis:

-

Analyze the correlation function to obtain the size distribution of the micelles.

-

The primary output will be the intensity-weighted size distribution, from which the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) can be determined. A low PDI value (< 0.2) indicates a monodisperse sample of micelles.

-

Application Workflow: Nanoemulsion Formulation for Drug Delivery

This compound can be utilized as a surfactant in the formulation of oil-in-water (o/w) nanoemulsions for the delivery of hydrophobic drugs.

Structure-Function Relationship

The functionality of this compound is intrinsically linked to its amphiphilic structure. The balance between the hydrophilic and hydrophobic portions dictates its self-assembly behavior and its efficacy as a surfactant.

Conclusion

This compound is a versatile and well-characterized anionic surfactant with significant potential in research and pharmaceutical development. Its straightforward amphiphilic structure gives rise to predictable self-assembly behavior, which can be harnessed for a variety of functions, including emulsification, solubilization, and the stabilization of complex formulations. The data and experimental protocols presented in this guide offer a foundational understanding for scientists and researchers aiming to leverage the properties of this compound in their work. Further research into its interactions with other excipients and active pharmaceutical ingredients will continue to expand its utility in advanced drug delivery systems.

References

- 1. Self-assembly and bilayer-micelle transition of fatty acids studied by replica-exchange constant pH molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Lyotropic Phase Behavior of Potassium Laurate Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lyotropic phase behavior of potassium laurate systems. This compound, a potassium salt of the fatty acid lauric acid, is a versatile surfactant that self-assembles in solution to form a variety of lyotropic liquid crystalline phases. The structure and properties of these phases are highly dependent on concentration, temperature, and the presence of other components, making them a subject of significant interest for applications in drug delivery, personal care products, and material science.

Introduction to Lyotropic Liquid Crystals

Lyotropic liquid crystals are formed by the self-assembly of amphiphilic molecules in a solvent. These molecules typically possess a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these amphiphiles arrange themselves into aggregates, such as micelles, to minimize the unfavorable interaction between the hydrophobic tails and water. As the concentration of the amphiphile increases, these aggregates can organize into more ordered structures, leading to the formation of various liquid crystalline phases. Common lyotropic phases include the lamellar (Lα), hexagonal (H1), and cubic (I) phases.

Phase Behavior of this compound Systems

The phase behavior of this compound is most extensively studied in ternary systems, typically comprising this compound, a co-surfactant like 1-decanol, and water. The presence of the co-surfactant and the relative concentrations of all components play a crucial role in determining the resulting lyotropic phase.

The this compound/1-Decanol/Water Ternary System

The ternary system of this compound (KL), 1-decanol, and water exhibits a rich phase diagram with isotropic, nematic, and hexagonal phases. The specific phase observed is highly sensitive to the weight percentages of each component.

Table 1: Phase Behavior of the this compound/1-Decanol/Water System at 20°C

| Phase | This compound (wt%) | 1-Decanol (wt%) | Water (wt%) |

| Isotropic (I) | < 30 | < 2 | Balance |

| Nematic (N) | 25 - 32 | 5 - 8 | Balance |

| Hexagonal (H) | ~32 | > 8 | Balance |

| Diphasic (DP) | Varies | Varies | Balance |

| Data extracted from the ternary phase diagram presented in. |

Table 2: Temperature-Induced Phase Transitions in the this compound/1-Decanol/Water System

| Water/KL Ratio | Initial Phase (Low Decanol) | Transition with Increasing Decanol | Transition with Increasing Temperature |

| 2.02 | Isotropic | Isotropic -> Nematic | Nematic -> Isotropic |

| 2.28 | Isotropic | Isotropic -> Nematic | Nematic -> Isotropic |

| 2.51 | Isotropic | Isotropic -> Nematic | Nematic -> Isotropic |

| Qualitative trends based on the phase diagrams in. |

The this compound/Water Binary System

In the absence of a co-surfactant, the this compound/water binary system also forms lyotropic phases. At room temperature, a hexagonal (Hα) phase can be observed.

Table 3: Phase Behavior of the this compound/Water Binary System

| Temperature (°C) | Phase | Lattice Parameter (Å) |

| Room Temperature | Hexagonal (Hα) | 44.9 ± 0.5 |

| Data from. |

The this compound/KCl/Water System

The addition of an electrolyte like potassium chloride (KCl) can influence the phase transitions. For a specific composition, the following temperature-dependent phase behavior has been observed.

Table 4: Temperature-Dependent Phase Behavior of a this compound/KCl/Water Mixture

| Temperature Range (°C) | Observed Phase(s) |

| 22 - 54 | Nematic (N) |

| 54 - 60 | Coexistence of Nematic (N) and Hexagonal (Hα) |

| 60 - 74 | Coexistence of Isotropic (I) and Hexagonal (Hα) |

| Data from. |

Experimental Protocols

The characterization of lyotropic liquid crystalline phases requires a combination of sample preparation and analytical techniques.

Synthesis of this compound

Since this compound is often not commercially available, it is typically synthesized in the laboratory.

Protocol 1: Synthesis of this compound

-

Dissolve lauric acid in ethanol at room temperature to a concentration of approximately 0.25 mol/L.

-

Add an equal volume of water to the solution under vigorous stirring.

-

Add a concentrated aqueous solution of potassium hydroxide (e.g., 9 mol/L) dropwise until the pH of the solution reaches 10.8-10.9.

-

To the resulting viscous soap dispersion, add six times its volume of water.

-

Heat the diluted mixture to its boiling point.

-

The final product can be obtained by drying the resulting solution.

Preparation of Lyotropic Mixtures

Protocol 2: Preparation of this compound/1-Decanol/Water Mixtures

-

Weigh the required amounts of this compound, 1-decanol, and water in a sealed vessel.

-

The components are typically mixed at room temperature.

-

To ensure homogeneity, the mixture should be subjected to prolonged stirring and subsequent centrifugation.

Characterization Techniques

POM is a fundamental technique for identifying liquid crystalline phases based on their birefringence.

Protocol 3: Polarized Optical Microscopy

-

Place a small drop of the sample on a clean microscope slide.

-

Cover the sample with a coverslip, ensuring a thin, uniform layer.

-

Place the slide on the stage of a polarizing microscope.

-

Observe the sample between crossed polarizers. Isotropic phases will appear dark, while anisotropic (liquid crystalline) phases will exhibit characteristic textures and birefringence colors.

-

A hot stage can be used to observe phase transitions as a function of temperature.

SAXS is a powerful technique for determining the structure and lattice parameters of liquid crystalline phases.

Protocol 4: Small-Angle X-ray Scattering

-

Load the sample into a thin-walled glass capillary tube (typically 1-2 mm in diameter).

-

Seal the capillary to prevent solvent evaporation.

-

Mount the capillary in the sample holder of a SAXS instrument.

-

Expose the sample to a monochromatic X-ray beam.

-

Collect the scattered X-rays on a 2D detector.

-

The resulting scattering pattern will show a series of rings or spots. The positions of these peaks are related to the lattice spacing of the liquid crystalline structure by Bragg's law. For example, for a lamellar phase, the peak positions will be in the ratio 1:2:3..., while for a hexagonal phase, they will be in the ratio 1:√3:√4:√7...

NMR spectroscopy, particularly Deuterium (²H) NMR, is a valuable tool for studying the orientation and dynamics of molecules within lyotropic phases.

Protocol 5: Deuterium (²H) NMR Spectroscopy

-

Prepare the lyotropic mixture using deuterated water (D₂O) as the solvent.

-

Transfer the sample to an NMR tube.

-

Acquire the ²H NMR spectrum.

-

In an isotropic phase, the deuterium signal from D₂O will be a sharp singlet.

-

In an anisotropic phase, the D₂O molecules will have a preferential orientation, resulting in a quadrupolar splitting of the deuterium signal into a doublet. The magnitude of this splitting provides information about the degree of order in the system.

Visualizations

Phase Transition Pathway

Caption: Generalized phase transition pathways for lyotropic liquid crystals.

Experimental Workflow

Caption: A typical experimental workflow for lyotropic phase characterization.

Synthesis and Characterization of Potassium Laurate: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Potassium laurate (C₁₂H₂₃KO₂), the potassium salt of lauric acid, is a versatile anionic surfactant with significant applications in research, particularly in the fields of drug development and material science. Its amphiphilic nature, comprising a hydrophilic carboxylate head and a hydrophobic 12-carbon tail, allows it to form micelles and other self-assembled structures in solution. This property makes it a valuable excipient in pharmaceutical formulations, acting as an emulsifier, solubilizing agent, and penetration enhancer. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for research purposes, including detailed experimental protocols and data analysis.

Synthesis of this compound

This compound is primarily synthesized through two main methods: direct neutralization of lauric acid with potassium hydroxide and metathesis reaction.

Direct Neutralization

The most common and straightforward method for synthesizing this compound is the direct reaction of lauric acid with potassium hydroxide in an aqueous solution. This acid-base neutralization reaction is typically carried out with heating to ensure complete reaction and formation of the potassium salt.[1]

-

Dissolution: Dissolve 14.4 g of lauric acid in 100 mL of deionized water with stirring. Gentle heating may be applied to aid dissolution.

-

Addition of Base: Slowly add 17.6 g of potassium hydroxide (KOH) to the lauric acid solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Heating and Reaction: Heat the mixture to a temperature between 80-85°C for 4-6 hours with constant stirring to ensure the reaction goes to completion.[2]

-

Precipitation: Allow the solution to cool to room temperature. The addition of more deionized water can be used to precipitate the this compound.

-

Isolation and Purification: Filter the resulting precipitate using a Buchner funnel. Wash the collected solid with cold deionized water to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point to obtain a fine, white to off-white powder.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic carboxylate salt peaks.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2956 | C-H asymmetric stretching (CH₃) | Strong |

| ~2920 | C-H asymmetric stretching (CH₂) | Very Strong |

| ~2850 | C-H symmetric stretching (CH₂) | Strong |

| ~1560 | C=O asymmetric stretching (COO⁻) | Very Strong |

| ~1465 | C-H bending (CH₂) | Medium |

| ~1410 | C-O symmetric stretching (COO⁻) | Medium |

| ~720 | CH₂ rocking | Medium |

Table 1: Characteristic FTIR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule, confirming the structure of the laurate anion.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Use the solvent peak as a reference for chemical shifts.

-

¹H NMR (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | Triplet | 2H | α-CH₂ (adjacent to COO⁻) |

| ~1.5 | Multiplet | 2H | β-CH₂ |

| ~1.2-1.3 | Broad singlet | ~16H | -(CH₂)₈- chain |

| ~0.8 | Triplet | 3H | Terminal CH₃ |

Table 2: Typical ¹H NMR chemical shifts for this compound.

¹³C NMR (in D₂O):

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | Carbonyl carbon (COO⁻) |

| ~35-40 | α-CH₂ (adjacent to COO⁻) |

| ~20-35 | Methylene carbons of the alkyl chain |

| ~14 | Terminal methyl carbon (CH₃) |

Table 3: Typical ¹³C NMR chemical shifts for this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of this compound, such as its melting point and other phase transitions.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically.

-

-

Data Acquisition:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

| Thermal Event | Temperature (°C) |

| Melting Point | ~215-225 |

Table 4: Thermal properties of this compound determined by DSC.

X-ray Diffraction (XRD)

XRD analysis provides information about the crystalline structure of solid this compound.

-

Sample Preparation:

-

Place a small amount of the powdered this compound sample onto a sample holder.

-

Ensure the surface of the powder is flat and level.

-

-

Data Acquisition:

-

Mount the sample holder in the X-ray diffractometer.

-

Scan the sample over a range of 2θ angles (e.g., 5° to 80°) using Cu Kα radiation.

-

| 2θ (degrees) |

| ~21.5 |

| ~23.8 |

| ~29.4 |

Table 5: Major diffraction peaks for this compound from XRD analysis.

Mandatory Visualizations

Synthesis of this compound

The direct neutralization synthesis of this compound can be visualized as a straightforward chemical reaction.

Micelle Formation

In an aqueous solution above its critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles. The hydrophobic tails aggregate in the core to minimize contact with water, while the hydrophilic heads form the outer surface.

Experimental Workflow: Microemulsion Formulation for Drug Delivery

This compound is often used as a surfactant in the formulation of microemulsions for drug delivery. This workflow outlines the general steps for preparing and characterizing a drug-loaded microemulsion.

References

An In-depth Technical Guide to Potassium Laurate (CAS 10124-65-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of potassium laurate, the potassium salt of lauric acid, a 12-carbon chain fatty acid.[1] It serves as a critical anionic surfactant and emulsifier with diverse applications in research, pharmaceuticals, and various industries.[2][3] This document details its physicochemical properties, mechanisms of action, experimental protocols, and safety information to support its use in scientific and drug development contexts.

Core Physicochemical Properties

This compound is a metal-organic compound, classified as a metallic soap, which is a metal derivative of a fatty acid.[4] Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic 12-carbon tail, drives its significant interfacial activity.[2]

| Property | Value | Source(s) |

| CAS Number | 10124-65-9 | [1] |

| Molecular Formula | C₁₂H₂₃KO₂ | [1][5] |

| Molecular Weight | 238.41 g/mol | [1][6] |

| Appearance | White to off-white or light-tan powder, crystalline solid, or paste.[1][4][7] | [1][4][7] |

| Solubility | Soluble in water and alcohol.[1][8][9] | [1][8][9] |

| Critical Micelle Concentration (CMC) | 0.008 M (at 23 °C) | [10] |

| Vapor Pressure | 1.53E-10 mm Hg | [7] |

| Synonyms | Potassium dodecanoate, Dodecanoic acid, potassium salt.[1][6] | [1][6] |

Mechanism of Action and Key Functions

This compound's utility stems primarily from its properties as a surfactant, which allows it to reduce surface tension and act as an emulsifier, cleansing agent, and foam booster.[1][11][12]

Surfactant and Emulsifying Action

In aqueous solutions, this compound dissociates into potassium cations (K⁺) and laurate anions (C₁₂H₂₃O₂⁻).[2] The laurate anions are amphiphilic. To minimize the energetically unfavorable contact between their hydrophobic tails and water, they self-assemble into supramolecular structures.[2]

-

At Interfaces: Laurate anions accumulate at the liquid-air or liquid-oil interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive energy of the water molecules, reducing surface tension.[2]

-

Micelle Formation: Above a specific concentration, the Critical Micelle Concentration (CMC), these anions aggregate in the bulk solution to form micelles.[2][10] In these spherical structures, the hydrophobic tails are sequestered in the core, while the hydrophilic carboxylate heads form an outer shell, interacting with the surrounding water. This process is fundamental to its ability to solubilize oils and fats.

References

- 1. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Research Reagent | RUO [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 10124-65-9 [smolecule.com]

- 5. This compound Supplier | 10124-65-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 6. Lauric acid, potassium salt | C12H23KO2 | CID 23675775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound | 10124-65-9 [chemicalbook.com]

- 9. This compound, 10124-65-9 [thegoodscentscompany.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cosmileeurope.eu [cosmileeurope.eu]

- 12. paulaschoice-eu.com [paulaschoice-eu.com]

The Hydrophobic Effect in Potassium Laurate Micelles: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The self-assembly of amphiphilic molecules into micelles is a phenomenon of profound scientific and industrial importance, particularly in the realm of drug delivery. This technical guide provides an in-depth exploration of the hydrophobic effect as the primary driving force behind the formation of potassium laurate micelles. We present a comprehensive overview of the thermodynamic principles governing micellization, detailed experimental protocols for the characterization of these supramolecular structures, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of the physicochemical properties of this compound micelles and their application in formulating advanced therapeutic systems.

Introduction: The Hydrophobic Effect as the Architect of Micellar Assembly

The hydrophobic effect is the observed tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.[1][2] This is not a result of a strong attraction between the nonpolar molecules themselves, but rather a consequence of the thermodynamic unfavorability of disrupting the highly ordered hydrogen-bonding network of water.[1] When a hydrophobic molecule is introduced into water, the water molecules arrange themselves into a cage-like structure around it to maximize their hydrogen bonds. This ordering of water molecules leads to a significant decrease in entropy (ΔS < 0), which is thermodynamically unfavorable.

This compound (C₁₂H₂₃KO₂), the potassium salt of lauric acid, is an anionic surfactant composed of a long hydrophobic alkyl chain (C₁₂) and a polar carboxylate head group.[3] In an aqueous environment, the hydrophobic tails disrupt the water structure, leading to the aforementioned entropic penalty. To minimize this unfavorable interaction, the this compound molecules spontaneously self-assemble into spherical structures called micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[4][5] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic carboxylate head groups form a shell that interacts favorably with the surrounding water molecules.[6] This process is entropically driven, as the release of the ordered water molecules from the surface of the hydrocarbon chains into the bulk water results in a significant increase in the overall entropy of the system (ΔS > 0), which is the primary driving force for micellization.[1]

Thermodynamics of this compound Micellization

The formation of micelles is a spontaneous process, characterized by a negative Gibbs free energy change (ΔG°mic). The relationship between the Gibbs free energy, enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization is given by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

The standard Gibbs free energy of micellization can also be related to the CMC:

ΔG°mic ≈ RT ln(CMC)

where R is the gas constant and T is the absolute temperature.

For this compound and similar ionic surfactants, the enthalpy of micellization (ΔH°mic) can be either slightly positive (endothermic) or negative (exothermic), depending on the temperature.[7] However, the entropic contribution (TΔS°mic) is large and positive, making the overall Gibbs free energy negative and driving the spontaneous formation of micelles.[1]

Quantitative Data for this compound Micelles

The following tables summarize key quantitative data for this compound and the closely related potassium lauryl sulfate in aqueous solutions.

| Parameter | Value | Temperature (°C) | Method | Reference |

| Critical Micelle Concentration (CMC) | 0.008 M | 23 | Z-Scan | [3] |

| Critical Micelle Concentration (CMC) | 5.5 x 10⁻³ gm/dm³ | Not Specified | Not Specified | Not Specified |

Table 1: Critical Micelle Concentration of this compound.

| Parameter | Value | Temperature (K) | Reference |

| ΔG°mic (kJ/mol) | Becomes more negative with increasing temperature | 303 - 318 | [8] |

| ΔH°mic (kJ/mol) | Can be positive or negative depending on temperature | 303 - 318 | [8] |

| ΔS°mic (J/mol·K) | Positive | 303 - 318 | [8] |

Table 2: Thermodynamic Parameters of Micellization for Potassium Lauryl Sulfate.

| Parameter | Method | Principle | Reference |

| Aggregation Number | Fluorescence Quenching | The degree of fluorescence quenching of a micelle-solubilized fluorophore by a quencher is dependent on the micelle concentration. | [9] |

| Aggregation Number | Isothermal Titration Calorimetry (ITC) | Can be determined when the aggregation number is not too high. | [10] |

| Aggregation Number | Small-Angle X-ray Scattering (SAXS) | Analysis of the pair distribution function from SAXS data. | [11] |

Table 3: Methods for Determining Micelle Aggregation Number.

Experimental Protocols for Micelle Characterization

Accurate characterization of this compound micelles is crucial for their application in research and drug development. The following sections provide detailed methodologies for key experimental techniques.

Determination of Critical Micelle Concentration (CMC)

Principle: Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[5] The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of the surfactant concentration.[4]

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a surface tensiometer equipped with a Wilhelmy plate or a Du Noüy ring.[12]

-

Measurement:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of each prepared solution, starting from the most dilute.

-

Ensure the measuring probe is thoroughly cleaned and dried between measurements.

-

Allow sufficient time for the surface tension to equilibrate before recording the value.

-

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the this compound concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot.[4]

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases due to the lower mobility of the micelles compared to the individual surfactant ions.[4][13] The CMC is the point where the slope of the conductivity versus concentration plot changes.[14]

Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Instrumentation: Use a digital conductivity meter with a conductivity cell of a known cell constant.[14] Maintain a constant temperature using a water bath.[14]

-

Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the specific conductance of each this compound solution.

-

Allow sufficient time for temperature equilibration and thorough mixing before each measurement.[14]

-

-

Data Analysis: Plot the specific conductance versus the this compound concentration. The CMC is determined from the breakpoint in the plot, which can be found by the intersection of the two linear portions of the graph.[14]

Determination of Micelle Size and Aggregation Number

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution.[15] Smaller particles move faster, leading to more rapid fluctuations. The hydrodynamic diameter of the micelles is calculated from the diffusion coefficient using the Stokes-Einstein equation.[15]

Protocol:

-

Sample Preparation:

-

Prepare a this compound solution at a concentration above the CMC.

-

Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.[15]

-

-

Instrumentation: Use a DLS instrument with a laser light source and a correlator.

-

Measurement:

-

Set the measurement temperature and allow the instrument and sample to equilibrate.[16]

-

Input the correct solvent viscosity and refractive index for the experimental temperature.[15]

-

Perform multiple runs of sufficient duration (e.g., 3-5 runs of 60-120 seconds each) to obtain statistically significant data.[15]

-

-

Data Analysis: The instrument's software will analyze the correlation function to determine the size distribution and the average hydrodynamic diameter of the micelles.

Principle: ITC directly measures the heat changes associated with molecular interactions. For micellization, it can be used to determine the enthalpy of micelle formation (ΔH°mic) and the CMC.[6] The aggregation number can also be estimated from ITC data.[10]

Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound (in the syringe) and a dilute solution or pure water (in the sample cell).

-

Degas both solutions to prevent bubble formation during the experiment.

-

-

Instrumentation: Use an isothermal titration calorimeter.

-

Measurement:

-

Set the experimental temperature and allow the system to equilibrate to a stable baseline.[6]

-

Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. A plot of the heat change versus the total surfactant concentration will show a sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the total heat change is related to the enthalpy of micellization. The data can be fitted to a model to also extract the aggregation number.[17]

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: The process of micelle formation from this compound monomers.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Caption: Mechanism of hydrophobic drug delivery using this compound micelles.

Relevance to Drug Development

The principles and properties of this compound micelles have significant implications for drug development. Many promising therapeutic agents are poorly water-soluble, which presents a major challenge for their formulation and bioavailability.[18] Polymeric micelles, including those formed from surfactants like this compound, can act as effective drug delivery vehicles.[19][20]

The hydrophobic core of the micelle serves as a reservoir for encapsulating these lipophilic drugs, thereby increasing their solubility in aqueous environments.[18] The hydrophilic shell provides a stable interface with the biological milieu, preventing the premature precipitation of the drug and protecting it from degradation. Furthermore, the nanoscopic size of these micelles can facilitate their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, offering a passive targeting mechanism for anticancer drugs.[19] By understanding the hydrophobic effect and the thermodynamic parameters that govern micelle formation, drug development professionals can design more stable and efficient drug delivery systems, ultimately improving therapeutic outcomes.[21]

References

- 1. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. tainstruments.com [tainstruments.com]

- 7. benchchem.com [benchchem.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aggregation number - Wikipedia [en.wikipedia.org]

- 11. Characterization of Surfactant Spheroidal Micelle Structure for Pharmaceutical Applications: A Novel Analytical Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biolinscientific.com [biolinscientific.com]

- 13. scribd.com [scribd.com]

- 14. 4.3. Conductometry [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. muser-my.com [muser-my.com]

- 17. researchgate.net [researchgate.net]

- 18. Polymeric micelles as drug delivery vehicles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Polymeric Micelles as Drug Delivery System: Recent Advances, Approaches, Applications and Patents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dl.begellhouse.com [dl.begellhouse.com]

Solubility of Potassium Laurate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium laurate in various organic solvents. This compound (potassium dodecanoate), the potassium salt of the saturated fatty acid lauric acid, is a compound of significant interest in various fields, including pharmaceuticals, cosmetics, and industrial applications. Its solubility characteristics are critical for formulation development, synthesis, and purification processes. This document consolidates available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for assessing its solubility.

Quantitative Solubility Data

Quantitative data on the solubility of neutral this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. Much of the existing research focuses on its aqueous solutions or its acid salt, potassium acid laurate. However, based on available information, a summary of its solubility is presented below.

Table 1: Quantitative Solubility of this compound in Select Solvents at 25°C

| Solvent | Chemical Formula | Solubility ( g/100 g solvent) | Temperature (°C) |

| Benzene | C₆H₆ | 0.005 | 25 |

Note: The limited availability of precise quantitative data for neutral this compound highlights a significant gap in the literature. The data for benzene suggests very low solubility in non-polar aromatic solvents.

For comparative purposes, the solubility of potassium acid laurate (a 1:1 molar complex of this compound and lauric acid) has been investigated more thoroughly and is presented in Table 2. While not the neutral salt, this data provides valuable insights into the solvent interactions of a closely related species. The highest solubility for potassium acid laurate was observed in methanol.

Table 2: Quantitative Solubility of Potassium Acid Laurate in Various Organic Solvents at 25°C

| Solvent | Solubility (% w/v) |

| Methanol | 5.59 |

| Ethanol | 1.70 |

| 1-Butanol | 1.01 |

| Ethylene Glycol | 1.07 |

| 2-Butanol | 0.41 |

| Chloroform | 0.05 |

| Methylene Chloride | 0.02 |

| Benzene | 0.000 |

| Isooctane | 0.000 |

Qualitative Solubility Information

Qualitative assessments from various sources indicate that this compound is:

-

Soluble in:

-

Moderately soluble in water.[1] The polar carboxylate group facilitates interaction with water molecules.[1]

Generally, this compound exhibits greater solubility in organic solvents compared to water.[1] The solubility is also influenced by temperature, with an increase in temperature generally leading to increased solubility.[1]

Experimental Protocols for Solubility Determination

Isothermal Equilibrium (Shake-Flask) Method

This method involves creating a saturated solution of this compound in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or weighing boats

-

Drying oven

-

(Optional) UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles. It is critical to perform this step quickly and at the experimental temperature to prevent any changes in solubility.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Accurately weigh a pre-dried evaporating dish.

-

Dispense a known volume or mass of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent has evaporated, dry the residue (this compound) in a drying oven at a temperature below its melting point until a constant weight is achieved.

-

The solubility can then be calculated as grams of solute per 100 g or 100 mL of solvent.

-

-

Spectroscopic Method (if applicable):

-

If this compound exhibits a suitable chromophore or can be derivatized to do so, UV-Vis spectroscopy can be used.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to create a calibration curve (absorbance vs. concentration).

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

References

Unveiling the Mesophases: A Technical Guide to the Potassium Laurate-Water-Decanol Ternary System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase behavior of the ternary system composed of potassium laurate, water, and decanol. This system is of significant interest for its ability to form various lyotropic liquid crystalline phases, which have profound implications for the formulation and delivery of therapeutic agents. Understanding the phase diagram of this system is critical for controlling the self-assembly of these components to create structured vehicles for drug encapsulation and release.

Core Concepts: The Ternary Phase Diagram

A ternary phase diagram graphically represents the phase behavior of a three-component system at a constant temperature and pressure. Each vertex of an equilateral triangle represents a pure component (100% concentration), while the sides represent binary mixtures, and any point within the triangle represents a mixture of all three components. By systematically varying the concentrations of this compound (surfactant), water (solvent), and decanol (co-surfactant/oil), a map of the different phase regions can be constructed.

Experimental Determination of the Phase Diagram

The construction of the this compound-water-decanol phase diagram relies on a combination of precise sample preparation and analytical observation. The following protocols outline the key experimental steps.

Synthesis of this compound

A crucial first step is the synthesis of high-purity this compound (KL).[1][2]

Materials:

-

Lauric acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

Protocol:

-

Dissolve lauric acid in ethanol at room temperature to a concentration of approximately 0.25 mol/L.[1][2]

-

Add an equal volume of water to the solution under vigorous stirring.[1][2]

-

Introduce a concentrated aqueous solution of potassium hydroxide (e.g., 9 mol/L) dropwise until the pH of the solution reaches 10.8-10.9.[1][2]

-

To the resulting viscous soap dispersion, add approximately six times its volume of water and heat the mixture to its boiling point.[1]

-

The final product, this compound, can be obtained after purification and drying. The purity can be verified using techniques such as IR spectroscopy.

Sample Preparation and Phase Identification

The water titration method is a widely used technique for constructing ternary phase diagrams of surfactant systems.[3][4][5]

Materials:

-

This compound

-

1-Decanol

-

Distilled water

-

Glass vials

-

Magnetic stirrer

-

Polarizing optical microscope

Protocol:

-